5-Bromo-1,3-benzodioxol-4-amine
Overview
Description
5-Bromo-1,3-benzodioxol-4-amine is a chemical compound with the molecular formula C7H6BrNO2 It is characterized by a benzodioxole ring substituted with a bromine atom at the 5-position and an amine group at the 4-position
Mechanism of Action
Mode of Action
Similar compounds have been shown to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound and its targets, potentially altering their function.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests it may interact with pathways involving similar chemical reactions . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-benzodioxol-4-amine typically involves the bromination of 1,3-benzodioxole followed by amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Amination: The amine group can participate in further functionalization, such as acylation or alkylation.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
N-Bromosuccinimide (NBS): For bromination.
Ammonia or Amines: For introducing the amine group.
Major Products:
Substituted Benzodioxoles: Resulting from substitution reactions.
Quinones: From oxidation reactions.
Dehalogenated Products: From reduction reactions.
Scientific Research Applications
5-Bromo-1,3-benzodioxol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Comparison with Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the amine group but shares the brominated benzodioxole core.
1,3-Benzodioxol-4-amine: Lacks the bromine atom but has the amine group.
Uniqueness: 5-Bromo-1,3-benzodioxol-4-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-1,3-benzodioxol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAZIDHOTLRDSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620343 | |
Record name | 5-Bromo-2H-1,3-benzodioxol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401811-78-7 | |
Record name | 5-Bromo-2H-1,3-benzodioxol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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